molecular formula C23H21N3O B12268205 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}naphthalene-1-carboxamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}naphthalene-1-carboxamide

Cat. No.: B12268205
M. Wt: 355.4 g/mol
InChI Key: JRWXTLSTTKUFQH-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core linked to a pyrazole moiety through a phenyl-ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene-1-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethylamine under basic conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene core with a pyrazole moiety through a phenyl-ethyl chain is not commonly found in other compounds, making it a valuable molecule for targeted research and development .

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H21N3O/c1-26-16-20(15-25-26)18-11-9-17(10-12-18)13-14-24-23(27)22-8-4-6-19-5-2-3-7-21(19)22/h2-12,15-16H,13-14H2,1H3,(H,24,27)

InChI Key

JRWXTLSTTKUFQH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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